
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- is a chemical compound with the molecular formula C10H20O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of multiple methyl groups and a hydroxyl group attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- typically involves the hydrogenation of a precursor furan compound. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Electrophiles such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran (THF): A common solvent with a similar furan ring structure but lacking the multiple methyl groups.
3-Hydroxytetrahydrofuran: Similar structure with a hydroxyl group but fewer methyl groups.
2-Furanmethanol, tetrahydro-5-methyl-: Contains a furan ring with a hydroxyl group and a single methyl group.
Uniqueness
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- is unique due to the presence of multiple methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other furan derivatives and contributes to its specific applications and potential biological activity.
Eigenschaften
CAS-Nummer |
61266-61-3 |
|---|---|
Molekularformel |
C9H18O2 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(2S,3R)-2,4,4,5,5-pentamethyloxolan-3-ol |
InChI |
InChI=1S/C9H18O2/c1-6-7(10)8(2,3)9(4,5)11-6/h6-7,10H,1-5H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
HHEJSZLFGXUUFY-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(C(O1)(C)C)(C)C)O |
Kanonische SMILES |
CC1C(C(C(O1)(C)C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




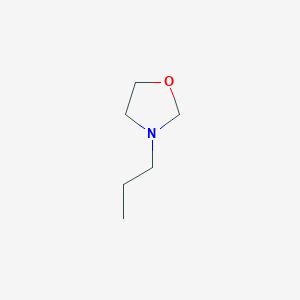
![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
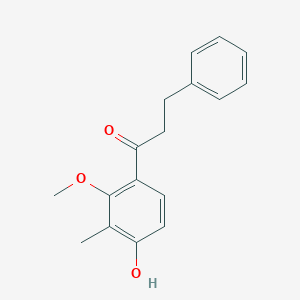
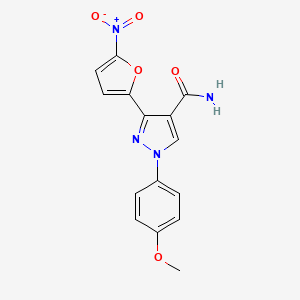
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
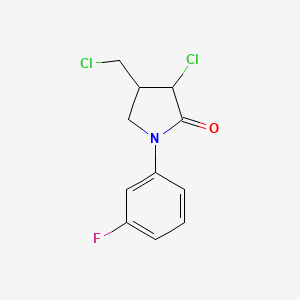
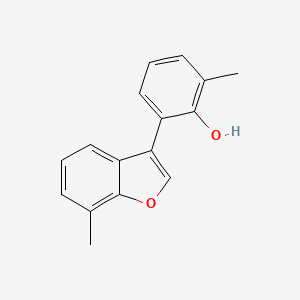

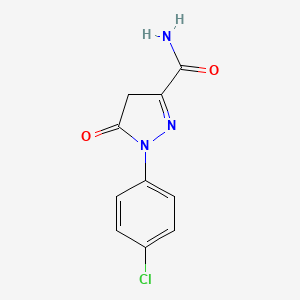
![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)
